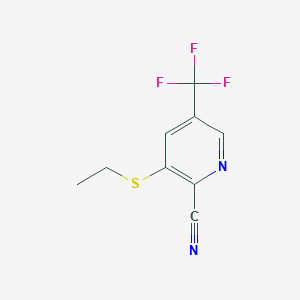
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” is a chemical compound with the molecular formula C7H3F3N2S . It is related to “3-(Trifluoromethyl)picolinonitrile” which has the molecular formula C7H3F3N2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves trifluoromethylation reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been described in recent advances . A divergent synthesis of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes via regioselective nucleophilic addition of sulfur nucleophiles to 2-trifluoromethyl-1,3-conjugated enynes was also developed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve trifluoromethylation, given the presence of the trifluoromethyl group in the compound . Trifluoromethylation reactions have seen significant advances, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Scientific Research Applications
1. Organic Compound Synthesis and Photoreactions
Research by (Gilgen et al., 1975) details the photoinduced reactions of azirines with carboxylate esters. This study presents a method for producing 5-alkoxy-3-oxazolines, which are essential in various organic syntheses. The research provides foundational understanding of regiospecific addition reactions essential in organic chemistry.
2. Catalysis in Ammoxidation
A study by (Andersson, 1986) explores the ammoxidation of picoline over a V2O5 catalyst. The research focuses on understanding the surface structure of the catalyst and the mechanistic features that emerge during the ammoxidation process, which are critical in industrial chemistry applications.
3. Development of Electrophosphorescent Materials
The research conducted by (Zhang et al., 2010) discusses the synthesis of electrophosphorescent materials based on iridium complexes. These materials have potential applications in the development of electrophosphorescent devices, contributing to advancements in display technology and lighting systems.
4. Complexes for Antitumor Agents
A study by (Giovagnini et al., 2005) on Pt(II) and Pd(II) complexes with ethylsarcosinedithiocarbamate and picoline investigates their potential as antitumor agents. This research is crucial for the development of new chemotherapy drugs, as it explores the cytotoxicity levels of these complexes.
Future Directions
The future directions for “3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile” could involve further exploration of its synthesis, properties, and potential applications. The field of trifluoromethylation reactions, in general, is expected to see further improvements, enriching the community towards further development of agrochemical drugs . Additionally, fluorinated nitrile compounds like “this compound” could potentially be used as electrolyte solvents for high-energy density batteries .
Mechanism of Action
Target of Action
The primary targets of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process of trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group enhances the reactivity of these intermediates, leading to various downstream effects .
Biochemical Pathways
The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates . The addition of the trifluoromethyl group can lead to the formation of new compounds with enhanced properties, such as increased stability or reactivity .
Pharmacokinetics
The trifluoromethyl group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of compounds . The presence of this group can enhance the bioavailability of the compound .
Result of Action
The result of the action of this compound is the formation of new compounds with enhanced properties . These new compounds can have various molecular and cellular effects, depending on the nature of the carbon-centered radical intermediates involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the trifluoromethylation process can be affected by the presence of other compounds or by changes in temperature or pH
properties
IUPAC Name |
3-ethylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-2-15-8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMNPSLFMDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)

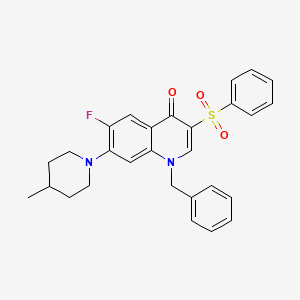
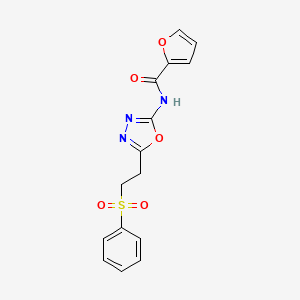
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
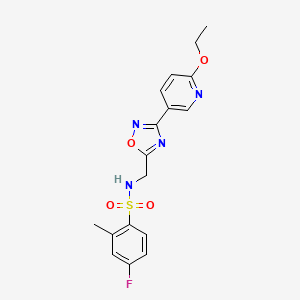
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
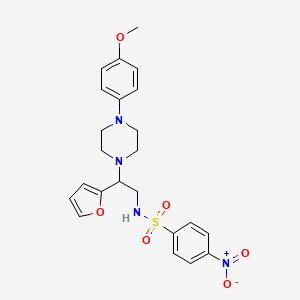
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)